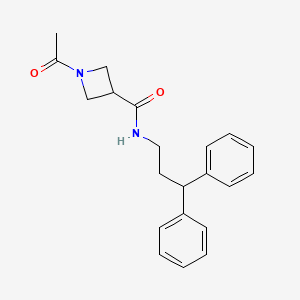1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
CAS No.: 1396811-74-7
Cat. No.: VC6184274
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396811-74-7 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.435 |
| IUPAC Name | 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
| Standard InChI Key | APYYCGKRKOHTKT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises:
-
Azetidine core: A four-membered saturated heterocyclic ring containing three carbon atoms and one nitrogen atom.
-
Acetyl group: Positioned at the nitrogen atom of the azetidine ring (1-acetyl substitution).
-
Carboxamide side chain: Attached to the third carbon of the azetidine ring, extending into an N-(3,3-diphenylpropyl) substituent.
Molecular Formula:
Molecular Weight: 362.47 g/mol (calculated using PubChem’s molecular formula parser) .
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-Acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | 362.47 | 3,3-diphenylpropyl side chain | |
| 1-Acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]azetidine-3-carboxamide | 326.40 | Methoxynaphthalene-ethyl substituent | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 498.58 | Piperidine-benzoxazinone hybrid scaffold |
Synthesis and Derivative Design
Hypothesized Synthetic Routes
While no explicit synthesis protocol exists for this compound, azetidine-carboxamides are typically synthesized via:
-
Ring-closing metathesis: Formation of the azetidine ring from allylamine precursors.
-
Amide coupling: Reaction of azetidine-3-carboxylic acid with 3,3-diphenylpropylamine using coupling agents like HATU or EDCl .
-
Acetylation: Post-functionalization of the azetidine nitrogen with acetyl chloride.
Challenges in Synthesis
-
Steric hindrance: The 3,3-diphenylpropyl group may impede reaction efficiency during amide bond formation.
-
Ring strain: Azetidine’s four-membered ring requires careful optimization of reaction conditions to prevent ring-opening side reactions .
*mpk: milligrams per kilogram body weight in murine models.
Physicochemical and ADMET Properties
Predicted Properties
Using PubChem’s computed descriptors for CHEMBL3289824 as a reference :
-
LogP: 3.8 (indicative of moderate lipophilicity).
-
Hydrogen bond donors/acceptors: 2/3 (suggesting moderate solubility).
-
Topological polar surface area (TPSA): 60 Ų (favorable for blood-brain barrier penetration).
Metabolic Stability
-
Cytochrome P450 interactions: Likely substrates for CYP3A4 due to the diphenylpropyl group, necessitating co-administration with inhibitors in clinical settings .
Comparative Analysis with Clinical Candidates
Structural Innovations
-
Diphenylpropyl vs. methoxynaphthalene: The 3,3-diphenylpropyl group may enhance metabolic stability compared to the methoxynaphthalene moiety in CHEMBL3289824, which is prone to oxidative demethylation .
-
Azetidine vs. piperidine: The smaller azetidine ring reduces molecular weight by ~36 g/mol compared to piperidine-containing analogs, potentially improving bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume